Camylofin
Overview
Description
Camylofin dihydrochloride is a synthetic antimuscarinic drug known for its smooth muscle relaxant properties. It exhibits both anticholinergic action and direct smooth muscle action. The anticholinergic action is achieved by inhibiting the binding of acetylcholine to muscarinic receptors, while the direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, leading to increased cyclic AMP and reduced cytosolic calcium .
Mechanism of Action
1. Target of Action: Camylofin primarily targets smooth muscle cells. It acts on muscarinic receptors, which are a subtype of acetylcholine receptors found in various tissues, including the gastrointestinal tract and the urinary system .
2. Mode of Action: this compound exhibits a dual mode of action:
- Anticholinergic Action: It inhibits the binding of acetylcholine to muscarinic receptors, reducing the excitatory effects of acetylcholine on smooth muscles. This action is less pronounced compared to other anticholinergics .
- Direct Smooth Muscle Relaxation: It inhibits phosphodiesterase type IV (PDE IV), leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP reduces cytosolic calcium levels, resulting in smooth muscle relaxation .
3. Biochemical Pathways: By inhibiting PDE IV, this compound increases cAMP levels, which in turn activates protein kinase A (PKA). PKA phosphorylates various target proteins, leading to a decrease in intracellular calcium levels. This cascade ultimately results in the relaxation of smooth muscle cells .
Pharmacokinetics:
5. Result of Action: At the molecular level, this compound’s inhibition of muscarinic receptors and PDE IV leads to reduced muscle contractions. At the cellular level, this results in the relaxation of smooth muscles, alleviating spasms and associated pain in the gastrointestinal and urinary tracts .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s efficacy and stability. For instance, extreme pH levels can affect its absorption and stability, while high temperatures may degrade the compound. Additionally, interactions with other drugs can either potentiate or diminish its effects .
This compound’s comprehensive action on smooth muscle relaxation makes it a valuable therapeutic agent for treating conditions involving muscle spasms and pain.
Biochemical Analysis
Biochemical Properties
Camylofin’s anticholinergic action is produced by inhibiting the binding of acetylcholine to muscarinic receptors . This action is less pronounced . The direct smooth muscle relaxation is achieved by inhibiting phosphodiesterase type IV, which leads to increased cyclic AMP and eventually reduced cytosolic calcium .
Cellular Effects
This compound has a comprehensive action to relieve smooth muscle spasm . It is used to treat stomach ache in infants and children . Usually, it is given in combination with paracetamol to treat stomach ache, as well as pyrexia .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the binding of acetylcholine to muscarinic receptors and inhibiting phosphodiesterase type IV . This leads to increased cyclic AMP and eventually reduced cytosolic calcium .
Temporal Effects in Laboratory Settings
In a study assessing the effectiveness and safety of this compound in labor augmentation, it was found that this compound significantly increased the cervical dilatation rate and reduced the duration of the first stage of labor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of camylofin dihydrochloride involves several key steps:
Hell–Volhard–Zelinsky Halogenation: Phenylacetic acid undergoes halogenation to form 2-bromo-2-phenylacetyl bromide.
Esterification: The bromide is treated with isoamyl alcohol to produce 3-methylbutyl bromo (phenyl)acetate.
Alkylation: The ester is then alkylated with N,N-diethylethylenediamine to yield this compound.
Industrial Production Methods: Industrial production of this compound dihydrochloride typically follows the same synthetic route but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound dihydrochloride can undergo oxidative degradation under certain conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the amino groups.
Common Reagents and Conditions:
Oxidative Degradation: Forced acid, alkali, and oxidative degradation can be achieved using reagents like hydrochloric acid (HCl) and other oxidizing agents.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation can lead to the formation of various by-products depending on the extent of oxidation .
Scientific Research Applications
Camylofin dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on smooth muscle relaxation and its potential therapeutic applications.
Medicine: Commonly used to treat abdominal colic and to accelerate labor by relieving smooth muscle spasms.
Comparison with Similar Compounds
Valethamate Bromide: Another antimuscarinic drug used for smooth muscle relaxation.
Hyoscine Butylbromide: Used for its antispasmodic properties in treating abdominal pain.
Drotaverine: A spasmolytic agent used to relieve smooth muscle spasms.
Uniqueness of Camylofin Dihydrochloride: this compound dihydrochloride is unique in its dual mechanism of action, combining both anticholinergic and direct smooth muscle relaxation properties. This makes it particularly effective in treating conditions involving smooth muscle spasms .
Properties
IUPAC Name |
3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4/h7-11,16,18,20H,5-6,12-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOOHIUJEJZCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5892-41-1 (di-hydrochloride) | |
Record name | Camylofin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046415 | |
Record name | Camylofin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54-30-8 | |
Record name | Camylofin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camylofin [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camylofin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13738 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Camylofin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Camylofin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMYLOFIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340B6Q764V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Camylofin Dihydrochloride?
A1: this compound Dihydrochloride exhibits its antispasmodic action through a dual mechanism. It acts directly on the smooth muscle, relaxing it, and also exerts an anticholinergic effect, inhibiting acetylcholine's action and further reducing muscle spasms. [, , ]
Q2: Does this compound Dihydrochloride impact uterine contractility?
A2: Research suggests that this compound Dihydrochloride, unlike some other spasmolytics, does not adversely affect uterine contractility. This makes it a suitable option for managing prolonged labor. []
Q3: What is the molecular formula and weight of this compound Dihydrochloride?
A3: The molecular formula of this compound Dihydrochloride is C18H29NO2 • HCl, and its molecular weight is 327.87 g/mol. [, ]
Q4: Are there any spectroscopic methods used to characterize this compound Dihydrochloride?
A4: Yes, several spectroscopic techniques are employed for its characterization. UV spectrophotometry is commonly used for its quantification. [, , , , , , ] Additionally, Gas Chromatography with Flame Ionization Detection (GC-FID) is used for both qualitative and quantitative analysis. [, ]
Q5: Has the stability of this compound Dihydrochloride been studied under various conditions?
A5: Yes, research has evaluated the stability of this compound Dihydrochloride under different stress conditions like acidic, alkaline, neutral hydrolysis, oxidation, and dry heat. These studies, often utilizing HPLC, help to understand the drug's degradation pathways and ensure product quality. [, , , ]
Q6: What is the typical route of administration for this compound Dihydrochloride?
A6: While primarily administered intramuscularly for faster action during labor, this compound Dihydrochloride is also available in oral forms like tablets and syrups for managing abdominal colic pain. [, ]
Q7: Are there studies evaluating the efficacy of this compound Dihydrochloride in specific clinical settings?
A7: Yes, clinical studies have assessed this compound Dihydrochloride's efficacy in various situations. It's been compared to other antispasmodics in managing prolonged labor, demonstrating superior cervical dilatation rates and shorter labor durations. [, , , , ] Studies also investigated its use in children and adults with acute colicky abdominal pain, highlighting its effectiveness in pain reduction. [, , ]
Q8: What analytical techniques are used to quantify this compound Dihydrochloride in pharmaceutical formulations?
A8: Various analytical methods are employed to ensure the quality control of this compound Dihydrochloride in pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is widely used for simultaneous determination of this compound Dihydrochloride with other drugs like paracetamol, diclofenac, and nimesulide. [, , , , , , ] High-Performance Thin-Layer Chromatography (HPTLC) is another technique employed for similar purposes. [, , , ] UV spectrophotometry provides a simpler approach for quantification. [, ]
Q9: How are the analytical methods used for this compound Dihydrochloride validated?
A9: Validation of analytical methods for this compound Dihydrochloride follows ICH guidelines. Parameters such as linearity, accuracy, precision, Limit of Detection (LOD), Limit of Quantification (LOQ), robustness, and solution stability are assessed to ensure the reliability and accuracy of the chosen method. [, , , ]
Q10: Are there any targeted drug delivery systems developed for this compound Dihydrochloride?
A10: Research has explored colon-specific drug delivery systems using chitosan microspheres for the targeted delivery of this compound Dihydrochloride in treating ulcerative colitis. [] This approach aims to enhance drug concentration at the site of action while minimizing systemic exposure and potential side effects.
Q11: How does this compound Dihydrochloride compare to other antispasmodics used in similar clinical settings?
A11: Clinical studies have compared this compound Dihydrochloride to other commonly used antispasmodics like drotaverine, hyoscine butylbromide, and valethamate. Findings suggest that this compound Dihydrochloride demonstrates superior efficacy, particularly in augmenting labor, achieving faster cervical dilatation and shorter labor duration with good tolerability. [, , , , , , ]
Q12: What resources are available to researchers studying this compound Dihydrochloride?
A12: Researchers benefit from a range of resources including published literature, analytical techniques like HPLC and GC, in vitro cell-based assays, and in vivo animal models. [, , , , ] Additionally, access to clinical data from various studies conducted on this compound Dihydrochloride further enhances understanding of its efficacy and safety profile. [, , , , ]
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